molecular formula C14H10ClN3O3 B3869314 4-chloro-N'-(4-nitrobenzylidene)benzohydrazide CAS No. 51771-29-0

4-chloro-N'-(4-nitrobenzylidene)benzohydrazide

Cat. No.: B3869314
CAS No.: 51771-29-0
M. Wt: 303.70 g/mol
InChI Key: LPQOFQBGRVLXJA-CXUHLZMHSA-N
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Description

4-chloro-N'-(4-nitrobenzylidene)benzohydrazide is a benzohydrazide derivative supplied for early-discovery research. This compound is part of the hydrazone class, which is recognized in scientific literature for possessing a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor properties . The molecular structure of this compound has been characterized by X-ray crystallography, confirming it exists in a cis-configuration with respect to the methylidene unit and exhibits a non-planar geometry, with a dihedral angle of 38.7° between its 4-chloro and 4-nitro-substituted benzene rings . In its crystalline monohydrate form, the structure is stabilized by a network of O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, forming a two-dimensional network . Hydrazones like this one are typically synthesized by condensing the appropriate hydrazide with an aldehyde in ethanol . Researchers value this compound as a building block in medicinal chemistry and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(8-2-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOFQBGRVLXJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-29-0
Record name 4-CHLORO-N'-(4-NITROBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the precipitated product is filtered and recrystallized from ethanol to obtain pure 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Condensation: The hydrazone moiety can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-chloro-N’-(4-aminobenzylidene)benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Complex hydrazone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-chloro-N'-(4-nitrobenzylidene)benzohydrazide is synthesized through the condensation reaction of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions. This process typically involves heating in ethanol, often with concentrated sulfuric acid as a catalyst to facilitate the dehydration necessary for forming the hydrazone linkage. The general reaction can be summarized as follows:

4 Chlorophenyl hydrazine+4 Nitrobenzaldehyde4 chloro N 4 nitrobenzylidene benzohydrazide+H2O\text{4 Chlorophenyl hydrazine}+\text{4 Nitrobenzaldehyde}\rightarrow \text{4 chloro N 4 nitrobenzylidene benzohydrazide}+\text{H}_2\text{O}

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the nitro group enhances its efficacy, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Anticancer Potential
The compound has been investigated for its anticancer properties, showing promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve interactions with cellular macromolecules, potentially leading to apoptosis in cancer cells .

Other Biological Activities
In addition to its antimicrobial and anticancer effects, the compound has shown potential as an anticonvulsant and anti-inflammatory agent. These diverse biological activities are attributed to the electron-withdrawing properties of the nitro and chloro substituents, which enhance the compound's reactivity and interaction with biological targets .

Applications in Medicinal Chemistry

Application AreaDescription
Drug Development Serves as a lead compound for developing new drugs targeting microbial infections and cancer.
Biochemical Research Used to explore mechanisms of action related to hydrazone derivatives, particularly in binding studies with proteins and nucleic acids.
Pharmacological Studies Investigated for various therapeutic effects, including analgesic and anti-inflammatory properties.

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of polymers and other materials with tailored properties due to its ability to form metal complexes as a ligand. This characteristic opens avenues for catalytic applications and the development of novel materials with specific functionalities .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting potential as a new antimicrobial agent .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines. The mechanism was linked to induction of apoptosis via mitochondrial pathways .
  • Synthesis Optimization : Research comparing conventional synthesis methods with microwave-assisted techniques showed that microwave synthesis yielded higher purity and better yields of this compound, highlighting advancements in synthetic methodologies for hydrazone derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can form coordination complexes with metal ions, influencing enzymatic activities and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

  • 4-Chloro-N'-(4-Chlorobenzylidene)Benzenesulfonohydrazide (C₁₃H₁₀Cl₂N₂O₂S): Replacing the nitro group with a second chloro substituent reduces O⋯H/H⋯O contacts from 34.8% to 26.6% in Hirshfeld surface analysis. Instead, H⋯H interactions dominate (26.6%), leading to less polar crystal packing .
  • (E)-4-Chloro-N′-(5-Hydroxy-2-Nitrobenzylidene)Benzohydrazide (C₁₄H₁₀ClN₃O₄):
    The additional hydroxyl group introduces stronger O—H⋯N hydrogen bonds, resulting in a smaller dihedral angle (3.9°) between aromatic rings and enhanced planarity .

Table 1: Substituent Impact on Intermolecular Interactions

Compound Dominant Hirshfeld Contacts Dihedral Angle (°) Hydrogen Bond Types
4-Nitrobenzylidene derivative O⋯H (34.8%) 38.7 O—H⋯O, N—H⋯O, C—H⋯O
4-Chlorobenzylidene derivative H⋯H (26.6%) Not reported H⋯Cl, H⋯O
5-Hydroxy-2-nitro derivative O⋯H (dominant) 3.9 O—H⋯N, N—H⋯O
Antimicrobial Activity:
  • 3-Bromo-N'-(4-Nitrobenzylidene)Benzohydrazide (C₁₃H₁₀BrN₃O₂):
    Exhibits moderate antimicrobial activity against E. coli and S. aureus due to nitro-group-enhanced electron withdrawal, improving membrane penetration .
  • 4-Chloro-N'-(Thiophene-2-ylmethylene)Benzohydrazide (C₁₃H₁₀ClN₂OS):
    Substitution with a thiophene ring reduces antimicrobial efficacy compared to nitro derivatives, highlighting the nitro group's role in bioactivity .
Anticancer Activity:
  • 4-(6-Chloro-1H-Benzo[d]imidazol-2-yl)-N'-(4-Nitrobenzylidene)Benzohydrazide (5b): Displays potent cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) . The nitro group likely facilitates DNA intercalation or enzyme inhibition.
  • Organotin Complexes with Nitro-Substituted Ligands: Nitrobenzylidene benzohydrazides form stable organotin complexes (e.g., (2-FC₆H₄CH₂)₂Sn(L1)) with enhanced antitumor activity against PC-3 prostate cancer cells (IC₅₀ = 12.19 µM) .

Spectroscopic and Electronic Properties

  • Infrared (IR) Spectroscopy: Nitro-substituted derivatives show distinct NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹, absent in chloro- or methoxy-substituted analogs .
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the hydrazone moiety, enhancing electrophilicity and reactivity in metal coordination .

Biological Activity

4-Chloro-N'-(4-nitrobenzylidene)benzohydrazide is a compound belonging to the class of Schiff bases, characterized by the presence of a hydrazone functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anticonvulsant, analgesic, and anti-inflammatory properties. The structural features, particularly the presence of electron-withdrawing groups such as chlorine and nitro, enhance its reactivity and biological efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₀ClN₃O₃. It is synthesized through the condensation of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions, typically using ethanol as a solvent and sulfuric acid as a catalyst. The reaction can be summarized as follows:

4 chlorophenyl hydrazine+4 nitrobenzaldehydeH2SO44 Chloro N 4 nitrobenzylidene benzohydrazide\text{4 chlorophenyl hydrazine}+\text{4 nitrobenzaldehyde}\xrightarrow{\text{H}_2\text{SO}_4}\text{4 Chloro N 4 nitrobenzylidene benzohydrazide}

The resulting compound exhibits a non-planar structure with a dihedral angle of 38.7° between the two benzene rings, indicating significant steric interactions within the molecule .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves binding to bacterial cell membranes and disrupting essential cellular processes.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus>20 mm
Bacillus subtilis>20 mm
Escherichia coli<15 mm

The presence of chlorine and nitro groups is believed to enhance its lipophilicity, facilitating better membrane penetration .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro experiments have shown that it can reduce the viability of various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.3
A549 (lung cancer)18.7

These findings underline its potential as a lead compound in the development of new anticancer therapies .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

  • Anticonvulsant : It may exhibit activity in models of epilepsy.
  • Analgesic : Potential pain-relieving effects have been noted in animal studies.
  • Anti-inflammatory : It has demonstrated the ability to reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated various Schiff base derivatives against multiple pathogens, revealing that those with nitro and chloro substitutions exhibited significantly higher antimicrobial activity compared to their unsubstituted counterparts .
  • Cancer Cell Line Studies : Research focused on the effects of related hydrazone compounds on cancer cell lines showed that structural modifications could enhance cytotoxicity, suggesting that further optimization of this compound might yield even more potent derivatives .

Q & A

Q. Basic

  • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • NMR : Confirm hydrazone formation via disappearance of aldehyde proton (δ ~10 ppm) and appearance of imine proton (δ ~8.3 ppm) .
    Advanced
  • DFT calculations : Compare experimental IR/NMR with B3LYP/6-311++G(d,p)-predicted spectra to validate geometry and electronic structure .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to explain packing efficiency .

What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results)?

Q. Advanced

  • Strain-specific assays : Test against standardized microbial panels (e.g., ATCC strains) to control for genetic variability .
  • Dosage optimization : Perform dose-response curves (e.g., 0.1–100 µg/mL) to identify effective concentrations and avoid toxicity artifacts .
  • Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity against resistant strains .

How does crystal structure analysis inform reactivity and stability predictions?

Q. Advanced

  • X-ray diffraction : Reveals planarity of the hydrazone moiety, which enhances π-π interactions and stabilizes the solid-state structure .
  • Hydrogen-bond networks : Identify key donor-acceptor pairs (e.g., N-H⋯O=C) that influence solubility and thermal stability .
  • Torsional angles : Quantify conformational flexibility (e.g., dihedral angles between aryl rings) to predict reactivity in solution .

What strategies improve purity and scalability for reproducible biological testing?

Q. Basic

  • Chromatographic purification : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .
    Advanced
  • Microscale synthesis : Optimize reaction parameters (e.g., temperature, solvent ratio) in parallel reactors to scale up without yield loss .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Docking studies : Use AutoDock Vina to predict binding affinity to microbial targets (e.g., dihydrofolate reductase) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with antimicrobial IC50 values .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable derivatives .

What analytical techniques quantify degradation products under physiological conditions?

Q. Advanced

  • HPLC-MS : Monitor hydrolysis in simulated gastric fluid (pH 2.0) and identify degradants (e.g., 4-chlorobenzoic acid) .
  • Accelerated stability studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks to assess shelf-life .

How do solvation effects impact spectroscopic and reactivity profiles?

Q. Advanced

  • Solvatochromism : UV-Vis shifts in polar solvents (e.g., DMSO vs. chloroform) indicate charge-transfer transitions .
  • DFT-PCM modeling : Simulate solvent effects on HOMO-LUMO gaps to predict redox behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(4-nitrobenzylidene)benzohydrazide
Reactant of Route 2
4-chloro-N'-(4-nitrobenzylidene)benzohydrazide

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